molecular formula C14H25NO2 B14416903 2-(Diethylamino)ethyl oct-2-ynoate CAS No. 80220-99-1

2-(Diethylamino)ethyl oct-2-ynoate

Cat. No.: B14416903
CAS No.: 80220-99-1
M. Wt: 239.35 g/mol
InChI Key: GJXZQUMNCXXOAC-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl oct-2-ynoate is an organic compound with the molecular formula C14H25NO2 It is a derivative of octynoic acid and contains both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl oct-2-ynoate typically involves the esterification of oct-2-ynoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl oct-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Scientific Research Applications

2-(Diethylamino)ethyl oct-2-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl oct-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release oct-2-ynoic acid and 2-(diethylamino)ethanol, which can then interact with various biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl oct-2-ynoate: Similar in structure but lacks the diethylamino group.

    2-(Diethylamino)ethyl acrylate: Contains a similar amine group but has an acrylate ester instead of an octynoate ester.

Uniqueness

2-(Diethylamino)ethyl oct-2-ynoate is unique due to the presence of both an ester and an amine functional group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

CAS No.

80220-99-1

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

2-(diethylamino)ethyl oct-2-ynoate

InChI

InChI=1S/C14H25NO2/c1-4-7-8-9-10-11-14(16)17-13-12-15(5-2)6-3/h4-9,12-13H2,1-3H3

InChI Key

GJXZQUMNCXXOAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)OCCN(CC)CC

Origin of Product

United States

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